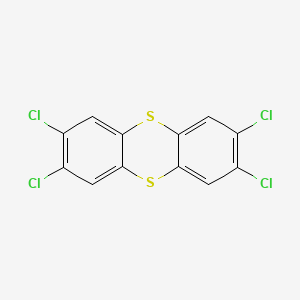
2,3,7,8-Tetrachlorothianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetrachlorothianthrene is a chlorinated aromatic compound with the molecular formula C12H4Cl4S2 It belongs to the family of thianthrenes, which are sulfur-containing heterocyclic compounds
Preparation Methods
2,3,7,8-Tetrachlorothianthrene can be synthesized through several methods. One common synthetic route involves the self- or cross-condensation of chlorothiophenols. For instance, the self-coupling of 2,4-dichlorothiophenol radicals can lead to the formation of polychlorinated thianthrenes . The reaction typically requires specific conditions such as high temperatures (600–1200 K) and the presence of radical initiators . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3,7,8-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into less chlorinated thianthrenes or thiophenes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,7,8-Tetrachlorothianthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrachlorothianthrene involves its interaction with cellular components. It can induce the activity of microsomal monooxygenase enzymes, such as aryl hydrocarbon hydroxylase, through binding to cytosolic receptors . This interaction leads to various biochemical responses, including the induction of enzyme activity and potential toxic effects.
Comparison with Similar Compounds
2,3,7,8-Tetrachlorothianthrene is similar to other chlorinated aromatic compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Both compounds are highly chlorinated and share similar toxicological properties.
2,3,7,8-Tetrachlorodibenzothiophene: This compound also contains sulfur and chlorine atoms but differs in its structural arrangement.
The uniqueness of this compound lies in its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61656-02-8 |
|---|---|
Molecular Formula |
C12H4Cl4S2 |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
2,3,7,8-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI Key |
JCJOKFLPNGCLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















